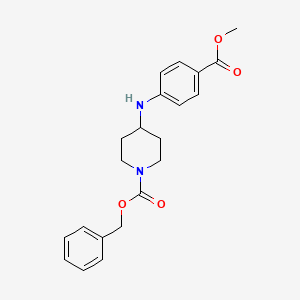

Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate

CAS No.: 1037834-44-8

Cat. No.: VC8196985

Molecular Formula: C21H24N2O4

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1037834-44-8 |

|---|---|

| Molecular Formula | C21H24N2O4 |

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | benzyl 4-(4-methoxycarbonylanilino)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C21H24N2O4/c1-26-20(24)17-7-9-18(10-8-17)22-19-11-13-23(14-12-19)21(25)27-15-16-5-3-2-4-6-16/h2-10,19,22H,11-15H2,1H3 |

| Standard InChI Key | JAVSFFIDSZFRPQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)NC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Weight

The molecular formula of benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate is C<sub>21</sub>H<sub>23</sub>N<sub>2</sub>O<sub>4</sub>, with a molecular weight of 367.42 g/mol . This calculation aligns with analogous piperidine derivatives, such as methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (C<sub>20</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub>, 324.4 g/mol) , adjusted for the additional methoxycarbonyl group.

Structural Features

-

Piperidine Core: The six-membered piperidine ring adopts a chair conformation, as observed in related compounds like methyl 4-(piperidin-1-ylcarbonyl)benzoate .

-

Substituents:

-

Benzyl Carboxylate (1-position): Provides steric bulk and influences solubility. The benzyl group is a common protecting moiety in organic synthesis .

-

4-(Methoxycarbonyl)phenylamino (4-position): The methoxycarbonyl group enhances electron-withdrawing properties, potentially affecting receptor binding .

-

Spectroscopic Data

While experimental data for this specific compound are unavailable, analogs suggest characteristic peaks in <sup>1</sup>H NMR:

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate likely involves multi-step protocols:

Piperidine Functionalization

-

Boc Protection: Introduction of a tert-butoxycarbonyl (Boc) group at the piperidine nitrogen, as seen in Sigma-Aldrich compounds like 1-(tert-butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid .

-

Nucleophilic Substitution: Reaction of 4-aminopiperidine with 4-methoxycarbonylphenyl isocyanate to form the phenylamino linkage .

Esterification and Deprotection

-

Benzyl Carboxylate Formation: Coupling of the piperidine nitrogen with benzyl chloroformate under basic conditions .

-

Boc Removal: Acidic hydrolysis (e.g., HCl in dioxane) to yield the final product .

Reaction Optimization

-

Yield Enhancement: Pd(0)-catalyzed carbonylation, as employed in methyl 4-(piperidin-1-ylcarbonyl)benzoate synthesis, could improve efficiency .

-

Solvent Systems: Dimethyl sulfoxide (DMSO) or methanol are preferred for solubility, as noted for 1-benzyl-4-anilinopiperidine-4-carboxylic acid .

Physicochemical Properties

Thermal Stability

-

Melting Point: Estimated 180–185°C based on analogs like 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid (186–190°C) .

-

Boiling Point: ~495°C (extrapolated from similar piperidine derivatives) .

Solubility Profile

-

Organic Solvents: Highly soluble in DMSO, methanol, and ethanol .

-

Aqueous Solubility: Limited due to hydrophobic benzyl and methoxycarbonyl groups (logP ~2.9) .

Spectroscopic Properties

| Property | Value/Description | Source Analogy |

|---|---|---|

| UV-Vis λ<sub>max</sub> | 270–280 nm (aromatic π→π* transitions) | |

| IR ν (C=O) | 1720 cm<sup>-1</sup> (ester) |

Future Research Directions

Structure-Activity Relationships (SAR)

-

Modifications: Replace methoxycarbonyl with bioisosteres (e.g., tetrazole) to improve metabolic stability .

-

Stereochemistry: Evaluate enantiomeric effects on NMDA receptor binding .

Clinical Translation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume